

# Lefleuganan CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Lefleuganan

Cat. No.: B10860345

Get Quote

# **In-Depth Technical Guide to Leflunomide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Leflunomide, an immunomodulatory agent. The information presented herein is intended for research, scientific, and drug development professionals.

Leflunomide: Core Chemical and Physical Data

Leflunomide is an isoxazole derivative and a disease-modifying antirheumatic drug (DMARD). [1] It is a prodrug that is rapidly converted in the body to its active metabolite, teriflunomide (A77 1726), which is responsible for its pharmacological activity.[1]

| Parameter         | Value        | Reference    |
|-------------------|--------------|--------------|
| CAS Number        | 75706-12-6   | [2][3][4][5] |
| Molecular Weight  | 270.21 g/mol | [2][3][4]    |
| Molecular Formula | C12H9F3N2O2  | [2][5]       |

# Mechanism of Action: Inhibition of De Novo Pyrimidine Synthesis







Leflunomide's therapeutic effects are primarily mediated by its active metabolite, teriflunomide.

[1] Teriflunomide is a reversible inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.

[1][6]

[7]

Rapidly proliferating cells, such as activated lymphocytes, have a high demand for pyrimidines for the synthesis of DNA and RNA. These cells rely heavily on the de novo pathway for pyrimidine synthesis.[1] By inhibiting DHODH, teriflunomide depletes the intracellular pool of pyrimidines, leading to a cytostatic effect on activated T and B lymphocytes. This results in the arrest of the cell cycle in the G1 phase, thereby suppressing the proliferation of these key mediators of the autoimmune response.[1] Other cell types that are not rapidly dividing can utilize the pyrimidine salvage pathway and are therefore less affected by DHODH inhibition.[1]

At higher concentrations, teriflunomide has also been shown to inhibit tyrosine kinases and other enzymes, although its primary mechanism of action at therapeutic doses is attributed to DHODH inhibition.[8]

# **Quantitative Data Summary**

The following table summarizes key quantitative data for teriflunomide, the active metabolite of Leflunomide.



| Parameter                            | Species    | Value                                              | Cell/Enzyme<br>Source      | Reference |
|--------------------------------------|------------|----------------------------------------------------|----------------------------|-----------|
| DHODH<br>Inhibition IC50             | Human      | 773 nM                                             | Recombinant<br>human DHODH | [2]       |
| Human                                | 407.8 nM   | Recombinant<br>human DHODH                         | [9]                        |           |
| Human                                | 307.1 nM   | Not specified                                      | [10]                       | _         |
| Rat                                  | 18 nM      | Recombinant rat<br>DHODH                           | [2]                        |           |
| DHODH<br>Inhibition K <sub>i</sub>   | Human      | 1050 nM                                            | Recombinant<br>human DHODH | [2]       |
| Rat                                  | 25.8 nM    | Recombinant rat<br>DHODH                           | [2]                        |           |
| T-Cell Proliferation Inhibition IC50 | Human      | 6 μΜ                                               | Jurkat T cells             | [11]      |
| COX-1 Inhibition                     | Human      | 40 μg/mL                                           | Whole blood<br>assay       | [12][13]  |
| COX-2 Inhibition                     | Human      | 69 μg/mL                                           | Whole blood<br>assay       | [12][13]  |
| Human                                | 0.13 μg/mL | A549 cells (IL-1β stimulated)                      | [12][13]                   |           |
| Murine                               | 3.5 μg/mL  | J774.2<br>macrophages<br>(endotoxin<br>stimulated) | [12][13]                   |           |

# Signaling Pathway and Experimental Workflow Diagrams





#### Click to download full resolution via product page

Caption: Mechanism of action of Leflunomide.



Click to download full resolution via product page

Caption: Experimental workflows for evaluating Leflunomide's activity.



# Experimental Protocols Dihydroorotate Dehydrogenase (DHODH) Enzyme Activity Assay

This protocol is a generalized method for determining the inhibitory activity of teriflunomide on DHODH.

#### Materials:

- Recombinant human DHODH
- Teriflunomide
- · Dihydroorotic acid
- Coenzyme Q<sub>10</sub>
- 2,6-Dichlorophenolindophenol (DCIP)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
- 96-well microplate
- Microplate reader

#### Procedure:

- Prepare a stock solution of teriflunomide in a suitable solvent (e.g., DMSO).
- In a 96-well plate, pre-incubate recombinant human DHODH with varying concentrations of teriflunomide in the assay buffer for 30 minutes at 25°C.[1]
- To initiate the enzymatic reaction, add a solution containing dihydroorotic acid, coenzyme
   Q<sub>10</sub>, and DCIP to each well.[1]
- Immediately measure the decrease in absorbance at 650 nm over time using a microplate reader.[1] The rate of DCIP reduction is proportional to DHODH activity.



- Calculate the rate of reaction for each concentration of teriflunomide.
- Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the teriflunomide concentration.

# **T-Cell Proliferation Assay (CFSE-Based)**

This protocol describes a method to assess the effect of teriflunomide on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE).

#### Materials:

- Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells
- Teriflunomide
- Carboxyfluorescein succinimidyl ester (CFSE)
- T-cell mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
- Complete RPMI-1640 medium
- Fetal bovine serum (FBS)
- Phosphate-buffered saline (PBS)
- Flow cytometer

#### Procedure:

- Isolate PBMCs from whole blood using density gradient centrifugation.
- Resuspend the cells at a concentration of 1-10 x 10<sup>6</sup> cells/mL in pre-warmed PBS.
- Add CFSE to a final concentration of 1-5 μM and incubate for 10 minutes at 37°C.
- Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium containing 10% FBS.



- Wash the cells twice with complete medium.
- Resuspend the CFSE-labeled cells in complete medium and plate in a 96-well plate.
- Add varying concentrations of teriflunomide to the wells.
- Stimulate the cells with a T-cell mitogen.
- Incubate the plate for 3-5 days at 37°C in a humidified CO<sub>2</sub> incubator.
- Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

# **Cytokine Production Assay (ELISA)**

This protocol provides a general method for quantifying the effect of teriflunomide on the production of a specific cytokine (e.g., IL-2 or IFN-y) by activated T-cells using a sandwich ELISA.

#### Materials:

- Human PBMCs or isolated T-cells
- Teriflunomide
- T-cell mitogen (e.g., PHA or anti-CD3/CD28 beads)
- Complete RPMI-1640 medium
- Commercially available ELISA kit for the cytokine of interest (e.g., human IL-2 or IFN-y)
- 96-well microplate
- Microplate reader

#### Procedure:

Isolate PBMCs or T-cells as described in the proliferation assay.



- Plate the cells in a 96-well plate in complete medium.
- Add varying concentrations of teriflunomide to the wells.
- Stimulate the cells with a T-cell mitogen.
- Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.
- Centrifuge the plate and carefully collect the cell culture supernatant.
- Perform the ELISA according to the manufacturer's instructions. This typically involves: a.
   Adding the supernatants and standards to an antibody-coated plate. b. Incubating to allow cytokine capture. c. Washing the plate. d. Adding a biotinylated detection antibody. e.
   Incubating and washing. f. Adding a streptavidin-HRP conjugate. g. Incubating and washing. h. Adding a TMB substrate and incubating for color development. i. Stopping the reaction with a stop solution.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the concentration of the cytokine in each sample by comparison to the standard curve.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling PMC [pmc.ncbi.nlm.nih.gov]
- 2. CFSE dilution to study human T and NK cell proliferation in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mucosalimmunology.ch [mucosalimmunology.ch]
- 4. T Cell-based 3H-thymidine Assay Creative Biolabs [creative-biolabs.com]







- 5. researchgate.net [researchgate.net]
- 6. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. researchgate.net [researchgate.net]
- 9. T-cell proliferation assay by CFSE dilution analysis [bio-protocol.org]
- 10. agilent.com [agilent.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Proliferation assay 3H thymidine incorporation [sanquin.org]
- 13. abcam.com [abcam.com]
- To cite this document: BenchChem. [Lefleuganan CAS number and molecular weight].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860345#lefleuganan-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com